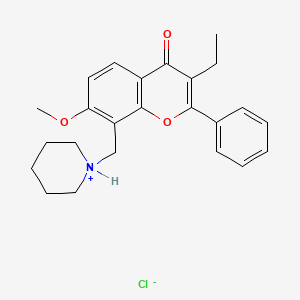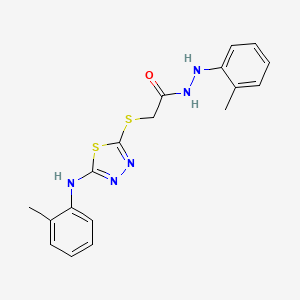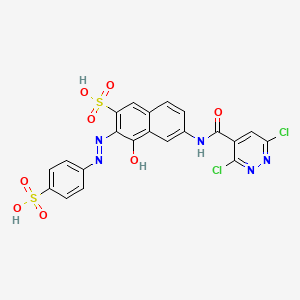
2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)- is a complex organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) which is typically connected to aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)- typically involves several steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a naphthalenesulfonic acid derivative, to form the azo compound.
Functionalization: Additional functional groups, such as the pyridazinylcarbonyl and sulfophenyl groups, are introduced through further chemical reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group or other functional groups are oxidized.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, sulfonic acids.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)- has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The mechanism of action may involve:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interference with Enzymes: It may inhibit or activate enzymes by interacting with their active sites.
Cellular Uptake: The compound can be taken up by cells, where it may exert cytotoxic or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-sulfophenyl)azo)-: Another azo dye with similar structural features.
2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-: A related compound lacking the azo group.
Uniqueness
The presence of the 3,6-dichloro-4-pyridazinylcarbonyl group and the azo linkage in 2-Naphthalenesulfonic acid, 6-(((3,6-dichloro-4-pyridazinyl)carbonyl)amino)-4-hydroxy-3-((4-sulfophenyl)azo)- imparts unique chemical and physical properties, such as enhanced stability and specific reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
6694-64-0 |
|---|---|
Molecular Formula |
C21H13Cl2N5O8S2 |
Molecular Weight |
598.4 g/mol |
IUPAC Name |
6-[(3,6-dichloropyridazine-4-carbonyl)amino]-4-hydroxy-3-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H13Cl2N5O8S2/c22-17-9-15(20(23)28-26-17)21(30)24-12-2-1-10-7-16(38(34,35)36)18(19(29)14(10)8-12)27-25-11-3-5-13(6-4-11)37(31,32)33/h1-9,29H,(H,24,30)(H,31,32,33)(H,34,35,36) |
InChI Key |
QEGZDILPMJSNCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C3C=CC(=CC3=C2O)NC(=O)C4=CC(=NN=C4Cl)Cl)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)


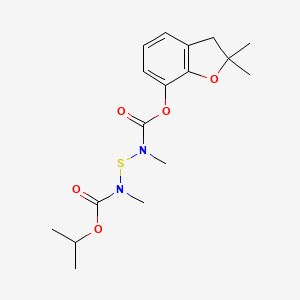
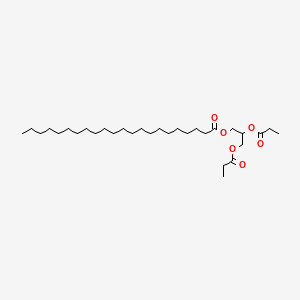
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
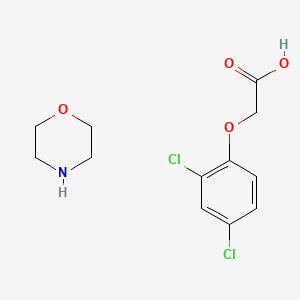

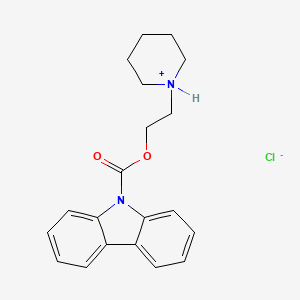
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)

